2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzo-fused dipyrrole core with two tert-butyl groups at the 2 and 7 positions, which contribute to its steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzo-fused dipyrrole precursor with tert-butyl halides in the presence of a strong base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dipyrrole core.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are commonly used as oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups.
Scientific Research Applications
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-1,4-benzoquinone: Similar in having tert-butyl groups and a benzo-fused core.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenol: Shares tert-butyl groups and a complex aromatic structure.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Contains tert-butyl groups and a bipyridyl core.
Uniqueness
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties.
Biological Activity
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole is a compound with significant potential in various biological applications. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C18H24N2
- Molecular Weight : 268.4 g/mol
- CAS Number : 118644-07-8
- Purity : 95% .
Synthesis
The synthesis of this compound involves several steps that typically include cyclization reactions and the introduction of tert-butyl groups. The detailed synthetic route is often proprietary and may vary among laboratories.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- In Vitro Studies : A study on related anthrapyridazone derivatives demonstrated significant cytotoxic activity against murine leukemia (L1210) and human leukemia (K562) cell lines. These compounds were effective against multidrug-resistant cell lines as well .
- Mechanism of Action : These compounds often induce apoptosis and autophagy in cancer cells. The interaction with DNA and cellular membranes plays a crucial role in their efficacy .
Other Biological Activities
Beyond anticancer effects, the compound may exhibit other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of dipyrrole compounds can possess antimicrobial properties, potentially useful in treating infections .
- Neuroprotective Effects : Some dipyrrole derivatives have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of dipyrrole derivatives. Modifications at various positions on the dipyrrole ring can significantly influence potency and selectivity against cancer cells.
Properties
IUPAC Name |
2,7-ditert-butylpyrrolo[3,4-e]isoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-12H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHDHMQZIAMNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C=CC3=CN(C=C3C2=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704729 |
Source
|
Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118644-07-8 |
Source
|
Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.